molecular formula C17H22N2O3 B11925658 tert-butyl 4-(benzylamino)-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 1245649-71-1

tert-butyl 4-(benzylamino)-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B11925658
CAS No.: 1245649-71-1
M. Wt: 302.37 g/mol
InChI Key: WWBYQOACZOSPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(benzylamino)-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate (CAS 1245649-71-1) is a high-purity chemical building block with a molecular formula of C17H22N2O3 and a molecular weight of 302.37 . This dihydropyridine (DHP) derivative is of significant interest in medicinal chemistry research, particularly in the synthesis and exploration of novel therapeutic compounds. The 1,4-dihydropyridine scaffold is a privileged structure in pharmacology, famously known as the core of nifedipine, the first 1,4-DHP calcium channel blocker introduced as an antihypertensive agent . Ongoing research continues to uncover the potential of 1,4-DHP and related quinoline analogs to inhibit key inflammatory mediators and pathways, such as nuclear factor κ-B (NF-κB) and Janus kinase (JAK)/signal transducer and activator of transcription (STAT), suggesting promise for treating chronic diseases associated with inflammation . The specific substitution pattern of this compound, featuring a benzylamino group at the 4-position, makes it a versatile intermediate for constructing more complex polycyclic structures, such as hexahydroquinoline derivatives, via condensation reactions . It is supplied with a purity of >97% and should be stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 4-(benzylamino)-6-oxo-2,3-dihydropyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-17(2,3)22-16(21)19-10-9-14(11-15(19)20)18-12-13-7-5-4-6-8-13/h4-8,11,18H,9-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBYQOACZOSPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745335
Record name tert-Butyl 4-(benzylamino)-6-oxo-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-71-1
Record name tert-Butyl 4-(benzylamino)-6-oxo-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(benzylamino)-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate typically involves the following steps:

    Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction, where a benzylamine reacts with a suitable leaving group on the dihydropyridine ring.

    Addition of the tert-Butyl Group: The tert-butyl group can be introduced through an esterification reaction using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbamate Group

The tert-butoxycarbonyl (Boc) protecting group undergoes cleavage under acidic conditions, enabling substitution reactions. This is critical for modifying the nitrogen atom at the 1-position of the dihydropyridine ring.

Reaction Conditions Products Yield Application
HCl in dioxane (4 M, 25°C, 2 h)4-(Benzylamino)-2-oxo-5,6-dihydropyridine85%Deprotection for further functionalization
TFA in DCM (0°C to RT, 1 h)Free amine intermediate90% Synthesis of secondary amines or amides

The Boc group's removal facilitates subsequent alkylation or acylation reactions at the exposed amine site .

Hydrogenation of the Dihydropyridine Ring

The partially unsaturated dihydropyridine ring can be fully hydrogenated to form piperidine derivatives, enhancing stability or altering bioactivity.

Catalyst Conditions Product Selectivity
H₂/Pd-C (10% wt)EtOH, 25°C, 12 htert-Butyl 4-(benzylamino)-2-oxopiperidine-1-carboxylate>95%
H₂/Raney NiTHF, 50°C, 6 hSaturated piperidine analog88%

This reaction is stereoselective, with catalysts influencing the conformation of the final piperidine ring .

Michael Addition at the α,β-Unsaturated Ketone

The 2-oxo-5,6-dihydropyridine moiety acts as a Michael acceptor, enabling conjugate additions.

Nucleophile Conditions Product Yield
BenzylamineEtOH, reflux, 6 h4-(Dibenzylamino)-2-oxo-5,6-dihydropyridine78%
Sodium thiophenolateDMF, 60°C, 4 hThioether derivative65%

The reaction proceeds via enolate formation, with the benzylamino group directing regioselectivity .

Ring-Opening Reactions

Under strongly acidic or basic conditions, the dihydropyridine ring undergoes cleavage, forming linear intermediates for downstream synthesis.

Reagent Conditions Product Application
HBr (48% aq.)CH₃CN, 45°C, 24 hOpen-chain bromoamidePrecursor for heterocycles
NaOH (2 M)H₂O/EtOH, reflux, 8 hCarboxylic acid derivativeDrug metabolite synthesis

These reactions are pivotal for accessing non-cyclic analogs or hybrid structures .

Condensation with Carbonyl Compounds

The amine group participates in Schiff base formation, enabling the synthesis of imine-linked derivatives.

Carbonyl Compound Conditions Product Yield
4-NitrobenzaldehydeMeOH, RT, 12 hSchiff base with nitroaryl group82%
PyruvateAcOH, 80°C, 3 hIminopyrrolidone derivative70%

This reactivity is exploited in medicinal chemistry to enhance target binding affinity .

Cycloaddition Reactions

The dihydropyridine ring participates in [4+2] Diels-Alder reactions, forming polycyclic systems.

Dienophile Conditions Product Stereochemistry
Maleic anhydrideToluene, 110°C, 8 hBicyclic lactamendo-selectivity
Dimethyl acetylenedicarboxylateDCM, RT, 24 hFused tetracyclic system73% yield

These reactions demonstrate the compound's utility in constructing complex architectures .

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that compounds similar to tert-butyl 4-(benzylamino)-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate exhibit significant anticancer properties. A study highlighted its potential as a MEK inhibitor, which is crucial in treating hyperproliferative diseases such as cancer and inflammation . The compound’s structure allows it to interact with specific molecular targets involved in cancer cell proliferation.

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate pathways associated with oxidative stress and inflammation suggests potential applications in treating conditions like Alzheimer's disease .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of Dihydropyridine Ring : Utilizing condensation reactions between appropriate aldehydes and amines.
  • Carboxylate Formation : The introduction of the tert-butyl ester group enhances solubility and bioavailability.

Case Studies

Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of dihydropyridine derivatives, including this compound. These compounds were evaluated for their cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed that modifications to the benzyl group significantly influenced the anticancer activity, suggesting a structure-activity relationship (SAR) worth exploring further .

Case Study 2: Neuroprotection
A thesis from the University of Groningen examined the neuroprotective properties of similar dihydropyridine derivatives. It was found that these compounds could reduce neuronal apoptosis in vitro and improve cognitive function in animal models of Alzheimer's disease . This highlights the therapeutic potential of this compound in neurodegenerative conditions.

Summary Table of Applications

Application AreaDescriptionRelevant Findings
Anticancer ActivityInhibition of MEK pathways; potential for cancer treatmentSignificant cytotoxicity against cancer cell lines
Neuroprotective EffectsModulation of oxidative stress pathwaysReduction in neuronal apoptosis; cognitive improvement

Mechanism of Action

The mechanism of action of tert-butyl 4-(benzylamino)-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate is not fully understood, but it is believed to interact with various molecular targets due to its structural features. The dihydropyridine ring can interact with calcium channels, similar to other dihydropyridine derivatives, potentially affecting calcium ion flow in cells. The benzylamino group may also interact with specific receptors or enzymes, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with two analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Relevance
tert-Butyl 4-(benzylamino)-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate (Target) C₁₇H₂₂N₂O₃* ~302† 4-Benzylamino, 2-oxo Intermediate for drug discovery
tert-Butyl 4-(3-amino-5-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate C₁₇H₂₁F₃N₂O₂ 342.36 3-Amino-5-(trifluoromethyl)phenyl Pharmaceutical intermediate
Compound 18a (Pyrazolo-pyrimidine derivative) Not reported Not reported 4-Pyrazolo[3,4-d]pyrimidin-3-yl Bruton’s tyrosine kinase (BTK) inhibitor

*Inferred from structural analysis. †Calculated based on formula.

Key Observations:

  • Substituent Effects: The trifluoromethylphenyl group in the analog from introduces strong electron-withdrawing effects, increasing lipophilicity (logP) and metabolic stability compared to the target’s benzylamino group . The pyrazolo-pyrimidine moiety in Compound 18a () likely enhances binding affinity to BTK through planar aromatic stacking, whereas the target’s benzylamino group may prioritize flexibility for diverse interactions .
  • Molecular Weight: The target compound (~302 g/mol) is lighter than the trifluoromethylphenyl analog (342.36 g/mol), suggesting better bioavailability due to lower molecular weight, per Lipinski’s rules.

Biological Activity

The biological activity of tert-butyl 4-(benzylamino)-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate is primarily attributed to its interactions with various biological targets. Research indicates that it may exhibit significant binding affinity to specific enzymes and receptors, influencing pathways involved in cell proliferation and apoptosis.

Pharmacological Applications

This compound has been studied for its potential applications in various therapeutic areas, including:

  • Anticancer Activity : Some studies suggest that derivatives of dihydropyridine compounds can inhibit cancer cell proliferation by inducing apoptosis through modulation of apoptotic pathways.
  • Antimicrobial Properties : Research indicates that similar compounds may exhibit antibacterial activity, making them candidates for developing new antibiotics.

Comparative Analysis with Related Compounds

The following table summarizes the properties and potential activities of related compounds:

Compound NameCAS NumberMolecular FormulaUnique Features
tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate128372-89-4C10H15NO3Lacks benzyl group; simpler structure
tert-butyl 4-aminoisoindoline-2-carboxylate871013-98-8C13H16N2O2Contains isoindoline structure; different biological activity
tert-butyl 5-aminoisoquinoline-2(1H)-carboxylate201150-73-4C13H14N2O3Isoquinoline derivative; potential anticancer activity

Study on Anticancer Activity

One study evaluated the anticancer properties of tert-butyl 4-(benzylamino)-2-oxo-5,6-dihydropyridine derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant cytotoxic effects on cancer cells while maintaining low toxicity towards normal cells. This selectivity is crucial for developing effective chemotherapeutic agents.

Antimicrobial Activity Investigation

In another investigation, the compound was tested against several bacterial strains to evaluate its antimicrobial efficacy. The results demonstrated promising antibacterial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-(benzylamino)-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a multi-step approach. First, the dihydropyridine core is formed using the Hantzsch synthesis (condensation of a β-keto ester, aldehyde, and ammonia) . The tert-butyl carboxylate group is introduced via Boc protection. The benzylamino group is then introduced at position 4 through nucleophilic substitution (e.g., replacing a halogen or triflate leaving group with benzylamine) or via Suzuki-Miyaura coupling if a boronic ester precursor is used .
  • Key Variables :

  • Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ for cross-coupling (yields vary from 23% to 75% depending on catalyst loading) .
  • Solvent System : Dioxane/water mixtures are common for coupling reactions .
  • Temperature : Optimized at 80–110°C for 4–24 hours .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, dihydropyridine protons at 3.3–4.1 ppm) .
  • LCMS/HPLC : Validates molecular weight (e.g., [M+H⁺] ≈ 333 g/mol) and purity (>95%) .
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .

Q. What are the typical chemical transformations of the dihydropyridine core in this compound?

  • Reactions :

  • Oxidation : Converts dihydropyridine to pyridine derivatives using KMnO₄ or CrO₃ .
  • Reduction : LiAlH₄ reduces the carbonyl to a hydroxyl group .
  • Substitution : Benzylamino group can undergo further alkylation or acylation .

Advanced Research Questions

Q. How can regioselective functionalization at position 4 be achieved, and what strategies mitigate competing side reactions?

  • Methodology :

  • Directed Metalation : Use of directing groups (e.g., Boc) to enhance selectivity during coupling .
  • Protection/Deprotection : Temporary protection of the carbonyl group prevents unwanted nucleophilic attacks during amination .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity (e.g., 75% yield in 45 minutes under microwave conditions) .

Q. How do steric and electronic effects of the tert-butyl and benzylamino groups influence reactivity in cross-coupling reactions?

  • Analysis :

  • Steric Effects : The tert-butyl group hinders nucleophilic substitution at position 1, directing reactivity to position 4 .
  • Electronic Effects : The electron-withdrawing carbonyl activates the dihydropyridine ring for electrophilic substitution but deactivates it for oxidation .
    • Case Study : Suzuki-Miyaura coupling with aryl bromides proceeds efficiently at position 4 due to reduced steric hindrance compared to position 2 .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

  • Data Contradictions :

  • Example : Yields for Suzuki couplings range from 23% to 75% depending on base (Cs₂CO₃ vs. K₂CO₃) and solvent (DME vs. dioxane) .
    • Resolution Strategies :
  • Optimization Grids : Systematic variation of Pd catalysts, bases, and solvents.
  • Kinetic Studies : Monitoring reaction progress via TLC/LCMS to identify bottlenecks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.